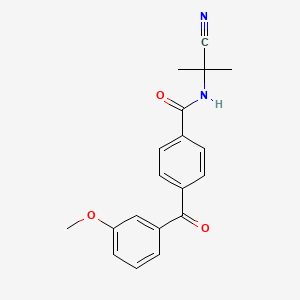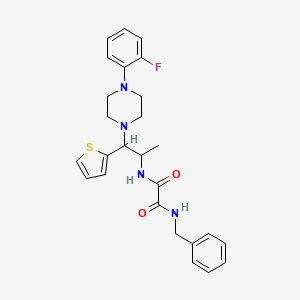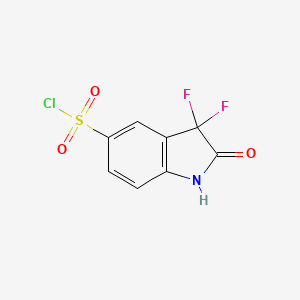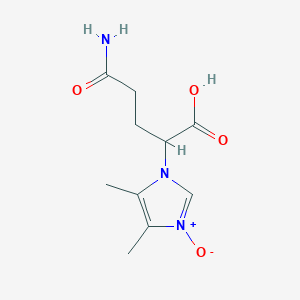
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide, also known as JNJ-1661010, is a novel small molecule inhibitor that has been developed for research purposes. It is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival.
Wirkmechanismus
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide selectively inhibits the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival. SHP2 is a key mediator of the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in cancer. By inhibiting SHP2, N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide blocks the activation of downstream signaling pathways, leading to inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis and tumor invasion, which are important processes in cancer progression. In addition, N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide has been shown to have immunomodulatory effects, which may enhance its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide is a potent and selective inhibitor of SHP2, which makes it a valuable tool for studying the role of SHP2 in various biological processes, particularly in cancer. However, its limited solubility and stability may pose challenges in some experimental settings. In addition, further studies are needed to fully understand its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide has shown promising preclinical results in various cancer models, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. In addition, further studies are needed to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Moreover, the development of more potent and selective SHP2 inhibitors may provide new opportunities for targeted cancer therapy.
Synthesemethoden
The synthesis of N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-methoxybenzoyl chloride with 4-aminobenzonitrile to form N-(3-methoxybenzoyl)-4-aminobenzonitrile. This intermediate is then reacted with 2-cyanopropan-2-yl trifluoromethanesulfonate to form the final product, N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide. The overall yield of the synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, particularly in cancers that are driven by mutations in the RAS/RAF/MEK/ERK pathway. It has also been shown to enhance the anti-tumor activity of other targeted therapies, such as BRAF and MEK inhibitors.
Eigenschaften
IUPAC Name |
N-(2-cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-19(2,12-20)21-18(23)14-9-7-13(8-10-14)17(22)15-5-4-6-16(11-15)24-3/h4-11H,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZMPUFSMIHNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanopropan-2-yl)-4-(3-methoxybenzoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388921.png)


![3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2388924.png)


![(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2388933.png)
methanone](/img/structure/B2388934.png)

![(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2388937.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)
